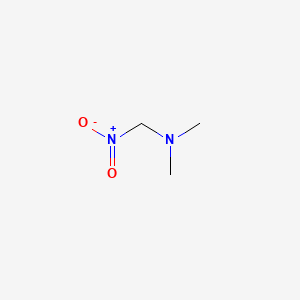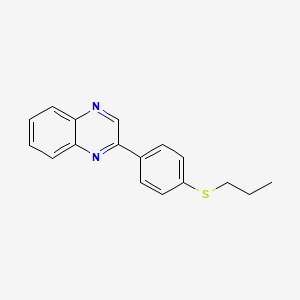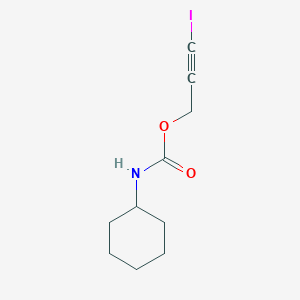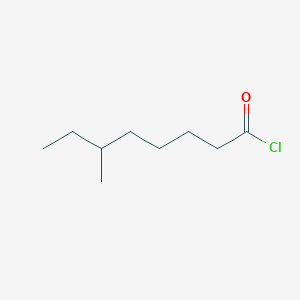![molecular formula C15H16N2O B14641801 1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide CAS No. 56126-27-3](/img/structure/B14641801.png)
1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide is a complex organic compound featuring a dihydropyridine core with a carboxamide group and a 4-ethenylphenylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of phthalic anhydride with specific hydrazides, such as 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide. These reactions are often carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained.
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Properties
CAS No. |
56126-27-3 |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-[(4-ethenylphenyl)methyl]-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C15H16N2O/c1-2-12-5-7-13(8-6-12)10-17-9-3-4-14(11-17)15(16)18/h2-3,5-9,11H,1,4,10H2,(H2,16,18) |
InChI Key |
WVMFDFJKKNOVLX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C=CCC(=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


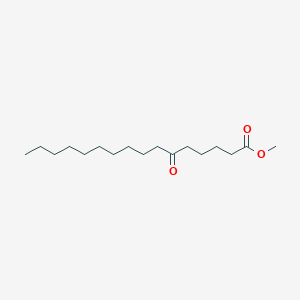
![{(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14641735.png)
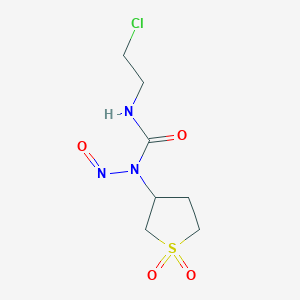
![Ethyl 4-ethyl-5-methyl-2-[(4-methylbenzene-1-sulfonyl)amino]thiophene-3-carboxylate](/img/structure/B14641760.png)
![7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid](/img/structure/B14641766.png)
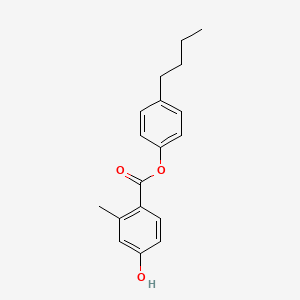
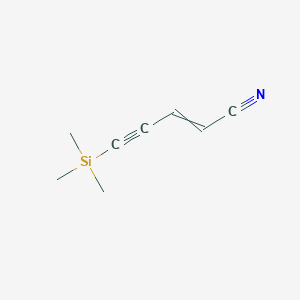
![N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14641780.png)
